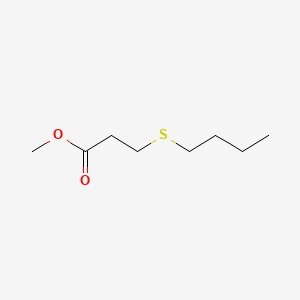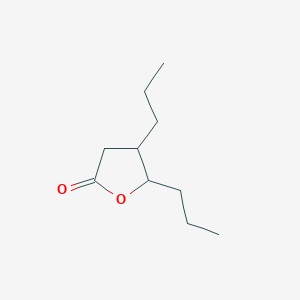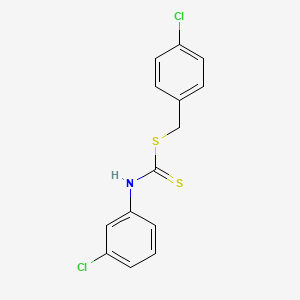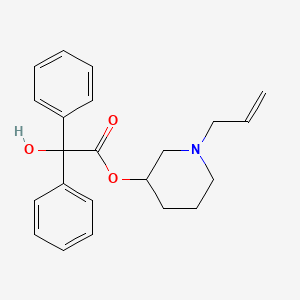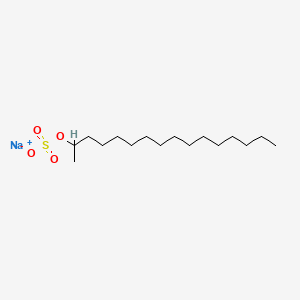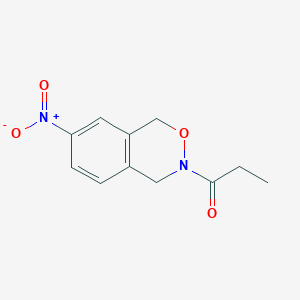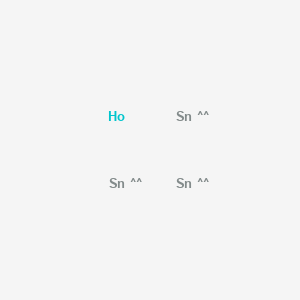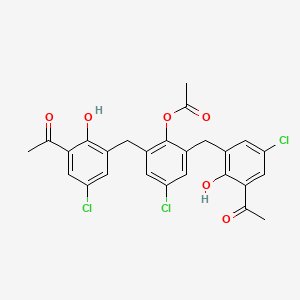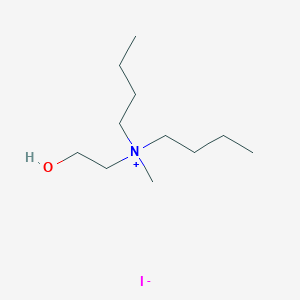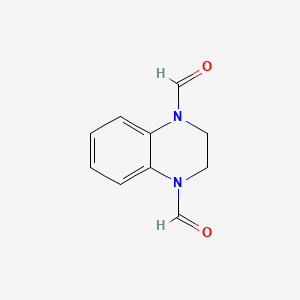
Lithium;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;silver is a compound formed by the combination of lithium and silver. Lithium is a soft, silvery-white alkali metal, while silver is a lustrous, white transition metal. Both elements have unique properties that make their combination interesting for various applications, particularly in the field of materials science and electrochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium;silver compounds typically involves the reaction of lithium metal with silver salts. One common method is the direct reaction of lithium with silver nitrate in an inert atmosphere to prevent oxidation. The reaction can be represented as:
Li+AgNO3→LiNO3+Ag
Industrial Production Methods
Industrial production of this compound compounds often involves electrochemical methods. For instance, lithium can be deposited onto a silver substrate through electrolysis in a molten salt medium. This method ensures a uniform distribution of lithium on the silver surface, which is crucial for applications in batteries and other electrochemical devices.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;silver compounds undergo various types of chemical reactions, including:
Oxidation: Lithium in the compound can be oxidized to form lithium oxide.
Reduction: Silver ions can be reduced to metallic silver.
Substitution: Lithium can replace other metals in certain compounds due to its high reactivity.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Lithium salts in aqueous or non-aqueous solutions.
Major Products
Oxidation: Lithium oxide (Li2O)
Reduction: Metallic silver (Ag)
Substitution: Various lithium compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, lithium;silver compounds are used as catalysts in organic synthesis. Their unique properties enable selective reactions that are difficult to achieve with other catalysts.
Biology
In biology, this compound compounds are being explored for their potential antimicrobial properties. Silver is known for its antibacterial effects, and the addition of lithium may enhance these properties.
Medicine
In medicine, this compound compounds are being investigated for their potential use in drug delivery systems. The combination of lithium’s mood-stabilizing effects and silver’s antimicrobial properties could lead to novel therapeutic applications.
Industry
In industry, this compound compounds are used in the production of high-performance batteries. The combination of lithium’s high energy density and silver’s excellent conductivity makes these compounds ideal for use in next-generation energy storage devices.
Wirkmechanismus
The mechanism of action of lithium;silver compounds involves several molecular targets and pathways. Lithium ions can modulate neurotransmitter release and signal transduction pathways in the brain, while silver ions can disrupt bacterial cell membranes and inhibit enzyme activity. The combination of these effects can lead to enhanced therapeutic outcomes in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;gold: Similar to lithium;silver, lithium;gold compounds are used in electrochemical applications due to their high conductivity and stability.
Lithium;copper: These compounds are used in catalysis and materials science for their unique electronic properties.
Lithium;platinum: Known for their catalytic activity, lithium;platinum compounds are used in various industrial processes.
Uniqueness
This compound compounds are unique due to the combination of lithium’s high reactivity and silver’s excellent conductivity. This makes them particularly useful in applications requiring both high energy density and efficient electron transfer, such as in advanced battery technologies and catalytic processes.
Eigenschaften
CAS-Nummer |
12002-78-7 |
|---|---|
Molekularformel |
AgLi |
Molekulargewicht |
114.8 g/mol |
IUPAC-Name |
lithium;silver |
InChI |
InChI=1S/Ag.Li |
InChI-Schlüssel |
WUALQPNAHOKFBR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




